One primary use of BrAch is to study the function of cholinergic neurons and receptors. Because it binds to and activates nicotinic acetylcholine receptors (nAChRs), BrAch can be used to assess the activity and distribution of these receptors in various tissues. Researchers can measure the response of cells or tissues to BrAch, providing insights into cholinergic signaling pathways involved in processes like muscle contraction, neurotransmission, and learning and memory [].
Here, the crucial advantage of BrAch lies in its irreversible binding to nAChRs. Unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase, BrAch offers a more sustained activation, allowing for prolonged investigation of nAChR function.
nAChRs are a diverse family of receptors with different subunit compositions. BrAch exhibits some selectivity towards specific nAChR subtypes depending on the cellular context. By studying the response of tissues or isolated cells to BrAch compared to other cholinergic agonists, researchers can gain information about the predominant nAChR subtypes present.
This ability to differentiate between nAChR subtypes is valuable for understanding the specific roles of these receptors in various physiological and pathological processes.
Some neurodegenerative diseases, like Alzheimer's disease and Parkinson's disease, are associated with dysfunction in the cholinergic system. BrAch has been used to create animal models that mimic these conditions. By administering BrAch, researchers can induce cholinergic depletion and study the resulting behavioral and neurochemical changes [].